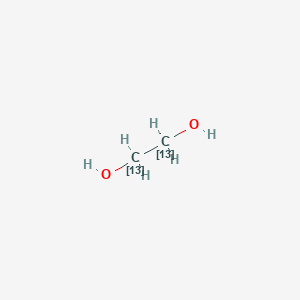

Ethylene glycol-13C2

Description

Overview of Carbon-13 (13C) as a Tracer Isotope

Carbon-13 (13C) is one of the most frequently used stable isotopes in metabolic research, particularly for studying central carbon metabolism. mdpi.comnih.govacs.orgcreative-proteomics.com The natural abundance of 13C is approximately 1.1%, which is relatively low. researchgate.net This low natural background is advantageous for tracing experiments as it allows researchers to easily monitor the metabolic conversions of an exogenously administered 13C-labeled substrate with minimal interference from the naturally abundant isotope. researchgate.net

By introducing substrates uniformly labeled with 13C (e.g., [U-13C6]glucose or [U-13C5]glutamine), researchers can track the flow of carbon atoms through complex metabolic networks like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comacs.org Analysis of the labeling patterns and enrichment levels in various metabolites provides insights into nutrient utilization, relative pathway activities, and metabolic fluxes. mdpi.comnih.govacs.orgcreative-proteomics.com Position-specific 13C tracers can also be used to probe specific reactions or pathways. For instance, [1-13C1]-pyruvate can differentiate between pyruvate (B1213749) dehydrogenase activity and pyruvate carboxylase activity based on the labeling pattern in citrate. mdpi.com

Advantages of 13C Labeling in Biological Systems

The use of 13C labeling offers several significant advantages in studying biological systems:

Non-radioactive Nature: As a stable isotope, 13C is non-radioactive, making it safe for use in studies involving humans, including vulnerable populations like infants and children, and allowing for repeated measurements in the same individual. oup.comnih.govnih.gov

Metabolic Tracing: 13C-labeled compounds closely mimic their unlabeled counterparts chemically, allowing them to be metabolized through natural biochemical pathways. nih.gov This enables accurate tracing of metabolic fluxes and the fate of specific carbon atoms within molecules. mdpi.comalfa-chemistry.comnih.gov

Quantitative Analysis: Coupled with analytical techniques like MS and NMR, 13C labeling allows for quantitative analysis of metabolic fluxes, reaction rates, and the contribution of different pathways to metabolite pools. mdpi.comrsc.orgalfa-chemistry.comcreative-proteomics.com

Low Natural Abundance: The low natural abundance of 13C provides a low background signal, enhancing the sensitivity for detecting and quantifying the labeled tracer and its metabolic products. researchgate.net

Positional Information: NMR spectroscopy, in particular, can provide positional information about the 13C label within a molecule, offering detailed insights into specific bond cleavages and formations during metabolic transformations. rsc.orgnih.gov

Improved Compound Identification and Quantification: 13C labeling can aid in the identification of unknown compounds in metabolomics studies by providing information about the number of carbon atoms and characteristic isotopic patterns. nih.gov It can also improve the accuracy of relative quantification of metabolites. nih.govrsc.orgscispace.com

These advantages make 13C labeling a powerful technique for investigating a wide range of biological processes, from fundamental cellular metabolism to complex physiological functions in vivo. mdpi.comnih.govalfa-chemistry.com

Comparison with Other Stable Isotopes (e.g., 15N, 2H)

While 13C is widely used for tracing carbon metabolism, other stable isotopes like 15N and 2H (deuterium) are employed to study different aspects of metabolism. The choice of isotope depends on the specific metabolic pathway or process being investigated. mdpi.comoup.com

15N: Nitrogen-15 (15N) is commonly used to track nitrogen metabolism, including the incorporation of nitrogen into amino acids, nucleotides, and other nitrogen-containing compounds. mdpi.com 15N-labeled amino acids, for example, are used to study protein synthesis and turnover. nih.gov

2H: Deuterium (2H), a stable isotope of hydrogen, is primarily used for monitoring reactions involving hydrogen transfer, such as those catalyzed by isomerases and dehydrogenases utilizing NADH or NADPH as co-factors. mdpi.comacs.org Deuterated water (2H2O) is also widely used for quantifying processes involving de novo synthesis of macromolecules like fatty acids, proteins, and DNA, as well as gluconeogenesis. mdpi.comnih.gov Studies have also combined 2H tracing with 13C tracing to gain more comprehensive insights into metabolic activities. acs.orgbiorxiv.org

Each stable isotope offers unique advantages for tracing specific elements and reactions within biological systems. While 13C excels in tracking the carbon skeleton through central metabolic pathways, 15N is crucial for nitrogen metabolism studies, and 2H is valuable for investigating hydrogen dynamics and de novo synthesis. mdpi.comoup.comnih.govcreative-proteomics.com Combining the use of multiple stable isotopes can provide a more complete picture of interconnected metabolic networks. biorxiv.orgnih.govtandfonline.com

Table: Comparison of Common Stable Isotopes in Metabolic Research

| Isotope | Element | Primary Metabolic Applications | Key Analytical Techniques |

| Carbon-13 (13C) | Carbon | Central carbon metabolism (glycolysis, TCA, PPP), nutrient tracing | MS, NMR |

| Nitrogen-15 (15N) | Nitrogen | Amino acid and nucleotide metabolism, protein turnover | MS, NMR |

| Deuterium (2H) | Hydrogen | Hydrogen transfer reactions, de novo synthesis, gluconeogenesis | MS, NMR |

Data Source: mdpi.comoup.comnih.govacs.orgcreative-proteomics.combiorxiv.orgresearchgate.net

Detailed research findings using these isotopes often involve analyzing the mass isotopomer distributions of metabolites using techniques like GC-MS or LC-MS, or analyzing positional enrichment using NMR. mdpi.comrsc.orgacs.org These analyses allow researchers to infer metabolic fluxes and pathway contributions under different physiological or pathological conditions. nih.govcreative-proteomics.com For instance, 13C-MFA (Metabolic Flux Analysis) utilizes 13C labeling patterns to computationally estimate metabolic fluxes in living cells, providing a quantitative understanding of intracellular reaction rates. nih.govcreative-proteomics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2-13C2)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCAIKOWRPUZTN-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583948 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.053 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-12-1 | |

| Record name | (~13~C_2_)Ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104700-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Purity of Ethylene Glycol 13c2

Synthetic Methodologies for 13C-Labeled Compounds

The synthesis of 13C-labeled compounds can be achieved through chemical synthesis or biosynthetic methods. alfa-chemistry.com Chemical synthesis typically involves utilizing commercially available simple 13C-labeled reagents and incorporating them into more complex target molecules through various reactions. alfa-chemistry.com Biosynthetic methods involve growing organisms in media containing 13C-labeled substrates, leading to the incorporation of the isotope into their metabolites. alfa-chemistry.com

Specific Approaches for Ethylene (B1197577) Glycol-13C2 Production

Ethylene glycol-13C2 can be synthesized via several methods. One approach involves the hydrolysis of 13C-labeled ethylene oxide. smolecule.com Another method is the oxidation of ethylene, followed by hydrolysis of the resulting 13C-labeled ethylene oxide. smolecule.com Advanced synthesis routes may also utilize carbon dioxide along with ethylene to produce labeled ethylene oxide, which is subsequently hydrolyzed to yield this compound. smolecule.com Research has also explored the electrosynthesis of ethylene glycol from C1 feedstocks like formaldehyde (B43269), and using 13C-labeled formaldehyde (13CH2O) as a starting material has confirmed that both carbon atoms in the resulting ethylene glycol can originate from this source, as indicated by a 2 amu mass shift observed in mass spectrometry. osti.gov

Incorporation of 13C Atoms

The incorporation of 13C atoms into organic molecules is a key aspect of synthesizing labeled compounds. This is often achieved by using small molecules or precursors that are already enriched with 13C at specific positions. For instance, 13C-labeled carbon dioxide can be used in Grignard reactions to introduce 13C into carboxylic acids. alfa-chemistry.com Similarly, 13C-labeled methanol (B129727) or formaldehyde can be used in nucleophilic substitution reactions. alfa-chemistry.com In the context of this compound, this involves using precursors where the carbon atoms destined to become the two carbons in ethylene glycol are already in the 13C isotopic form. The synthesis of 13C2-labeled synthetic building blocks, such as calcium carbide-13C2, from 13C elemental carbon provides a route to generate 13C2 acetylene, which can then be used in organic transformations to create 13C2-labeled molecules. researchgate.net

Isotopic Purity and Chemical Assay

Analytical Techniques for Purity Assessment (e.g., GC)

Various analytical techniques are employed to assess the purity of this compound. Gas chromatography (GC) is a commonly used method for determining the chemical purity (assay) of ethylene glycol. sigmaaldrich.com GC is often coupled with detection methods such as flame ionization detection (FID) or mass spectrometry (MS) for quantification and identification. nih.gov GC-MS is considered a preferred method for measuring ethylene glycol in samples, often involving derivatization prior to analysis. nih.gov High-resolution mass spectrometry (HRMS), particularly Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS), is applied to determine the isotopic purity of stable isotope-labeled organic compounds, including those containing 13C. researchgate.netscilit.com This technique allows for the accurate quantification of the labeled composition by analyzing the intensities of representative isotopolog ions and accounting for natural isotopic contributions. researchgate.netscilit.com

Advanced Analytical Techniques For13c Labeled Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Applications

NMR spectroscopy is a primary analytical method for characterizing 13C-labeled compounds. ceitec.cz It allows for the identification of carbon atoms within a molecule and is crucial for elucidating chemical structures. ceitec.cz While 1H NMR is more sensitive, 13C NMR offers a wider chemical shift range, which reduces signal overlap and simplifies spectra, making it highly suitable for analyzing complex mixtures of metabolites. wikipedia.orgnih.gov The low natural abundance of 13C (about 1.1%) means that specialized techniques are often required to enhance sensitivity. ceitec.czwikipedia.org However, for isotopically labeled compounds like Ethylene (B1197577) glycol-13C2, this challenge is overcome, enabling more straightforward and powerful analyses.

13C NMR Spectroscopy Protocols and Acquisition

Acquiring high-quality 13C NMR spectra involves specific protocols to maximize sensitivity and resolution. A standard 13C NMR experiment is typically performed with broadband proton decoupling, which removes the splitting of carbon signals by attached protons, resulting in a single peak for each chemically unique carbon atom. wikipedia.orglibretexts.org This simplification is crucial for interpreting the spectra of complex molecules. libretexts.org

To compensate for the inherently lower sensitivity of the 13C nucleus, several strategies are employed during data acquisition. ceitec.cz These include increasing the number of scans to improve the signal-to-noise ratio and utilizing polarization transfer techniques. nanalysis.comfiveable.me The Nuclear Overhauser Effect (NOE), which enhances the signal of carbons attached to protons, is another method used to boost sensitivity. wikipedia.orgceitec.cz For quantitative analysis, it is important to ensure full relaxation of the 13C nuclei between pulses, which may require longer experiment times. ceitec.czwikipedia.org Modern NMR spectrometers, equipped with sensitive cryoprobes, can significantly shorten the time required for these measurements. ceitec.cz

Table 1: Common Parameters for 13C NMR Acquisition

| Parameter | Typical Value/Setting | Purpose |

| Pulse Angle | 30-45° | To excite the 13C nuclei. |

| Relaxation Delay (D1) | 1-5 seconds | Allows for the return of nuclei to equilibrium, crucial for quantitative analysis. |

| Acquisition Time | 1-2 seconds | The duration during which the signal (FID) is recorded. |

| Spectral Width | 200-250 ppm | Covers the typical chemical shift range for carbon atoms. |

| Decoupling | Broadband (e.g., WALTZ-16) | Removes 1H-13C coupling to simplify the spectrum. |

| Number of Scans | Varies (hundreds to thousands) | Increased to improve the signal-to-noise ratio. |

Positional 13C Enrichment Determination

One-dimensional (1D) 1H-NMR can be used to indirectly determine 13C enrichment by analyzing the 13C satellite peaks that flank the main proton signal. nih.gov A novel approach known as Positional Enrichment by Proton Analysis (PEPA) leverages these satellite peaks in 1D 1H-NMR spectra to quantify fractional enrichment and identify the position of the carbon label. nih.gov This method offers improved sensitivity and is faster compared to direct 13C-NMR or 2D-NMR techniques. nih.gov In studies with 13C-labeled glucose, for instance, PEPA has been successfully used to track the metabolic transformation of glucose into other metabolites like aspartate by observing the decay of the central proton peak and the corresponding increase in 13C-satellites. nih.gov

13C-13C and 13C-1H Statistical Correlations

For complex mixtures, establishing connections between different atoms within molecules is essential for identification. Statistical correlation techniques in NMR are powerful tools for this purpose. nih.gov Statistical Total Correlation Spectroscopy (STOCSY) can be applied to 1D 13C NMR spectra from multiple samples to identify carbons that belong to the same molecule by correlating their signal intensities. nih.gov Similarly, Statistical Heterospectroscopy (SHY) correlates 13C and 1H spectra to link protons with their attached carbons. nih.gov These methods provide information about the carbon framework and can be used for database matching or de novo identification of compounds in a mixture. nih.govfrontiersin.org

The analysis of spin-spin coupling constants (J-couplings) between 13C and 1H nuclei provides valuable structural information. One-bond 13C-1H coupling constants (¹JCH) are typically large (115-250 Hz) and can help identify the hybridization of the carbon atom. ucl.ac.ukrubingroup.org Long-range 13C-1H couplings (nJCH, where n > 1) are smaller but offer crucial insights into the stereochemistry and conformation of molecules. acs.org

Isotope-Edited Total Correlation Spectroscopy (ITOCSY)

Isotope-Edited Total Correlation Spectroscopy (ITOCSY) is a specialized 2D 1H-1H NMR technique designed for studies involving 13C-labeled compounds. nih.gov This method effectively separates the signals of protons attached to 12C from those attached to 13C into two distinct spectra. nih.gov This filtering is achieved through a pulse sequence that removes signals from 13C-bound protons in the 12C-specific spectrum. nih.gov

The resulting spectra are quantitatively equivalent, allowing for direct comparison and accurate measurement of 13C enrichment. nih.gov ITOCSY is particularly useful for metabolic flux analysis and isotope dilution experiments, as it simplifies complex spectra and allows for the use of existing bioinformatics tools for data analysis. nih.govacs.org Studies have shown that ITOCSY has a low technical error and can detect metabolites at low concentrations. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR technique used to determine the number of protons attached to a carbon atom (i.e., CH, CH₂, CH₃, or quaternary C). columbia.edulibretexts.org This is achieved by transferring polarization from protons to the less sensitive 13C nuclei, which also enhances the signal intensity. nanalysis.comfiveable.me

A DEPT experiment typically involves acquiring several spectra with different final proton pulse angles (e.g., 45°, 90°, and 135°). ceitec.czlibretexts.orguvic.ca

DEPT-45: Shows signals for all carbons with attached protons (CH, CH₂, and CH₃). ceitec.czuvic.ca

DEPT-90: Only shows signals for methine (CH) carbons. ceitec.czuvic.ca

DEPT-135: Shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (B1212753) (CH₂) carbons. ceitec.czuvic.ca

Quaternary carbons, having no attached protons, are absent in DEPT spectra. ceitec.czlibretexts.org By comparing these spectra, one can definitively assign the multiplicity of each carbon signal, which is invaluable for structure elucidation. libretexts.orguvic.calibretexts.org

Table 2: Signal Phasing in DEPT Experiments

| Carbon Type | DEPT-45 | DEPT-90 | DEPT-135 |

| CH (methine) | Positive | Positive | Positive |

| CH₂ (methylene) | Positive | No Signal | Negative |

| CH₃ (methyl) | Positive | No Signal | Positive |

| C (quaternary) | No Signal | No Signal | No Signal |

Application of 13C-13C COSY NMR

For uniformly 13C-labeled compounds like Ethylene glycol-13C2, two-dimensional 13C-13C Correlation Spectroscopy (COSY) is a powerful technique. nih.gov This experiment reveals direct couplings between adjacent 13C atoms, providing a clear picture of the carbon backbone of a molecule. nih.govresearchgate.net This is particularly useful for elucidating the structures of complex natural products, especially those with numerous quaternary carbons that are difficult to analyze with other NMR methods. nih.govresearchgate.net

The main challenge of 13C-13C COSY is its low sensitivity due to the low probability of two 13C atoms being adjacent at natural abundance. nih.govresearchgate.net However, with 13C enrichment, this limitation is overcome, making it a routine tool for structural determination. nih.govresearchgate.net The ability to trace the carbon skeleton directly makes 13C-13C COSY an indispensable method in the analysis of 13C-labeled metabolites. nih.gov

Mass Spectrometry (MS) Techniques for 13C Applications

Mass spectrometry has become an indispensable tool in metabolomics and flux analysis, particularly for studies involving 13C-labeled substrates. acs.org It allows for the precise measurement of mass isotopomer distributions, which are molecules that differ only in the number of isotopic atoms they contain. nih.gov By analyzing these distributions, researchers can gain insights into the functional operation of cellular metabolism. fau.de

The power of MS lies in its ability to detect the mass shift that occurs when a 12C atom is replaced by a 13C atom. This mass difference, approximately 1.00335 atomic mass units, is readily detectable by modern high-resolution mass spectrometers. iroatech.com The data generated from these analyses, specifically the distribution of mass isotopomers, can be used to calculate metabolic fluxes and understand pathway dynamics. springernature.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for these purposes, each with its own set of advantages for analyzing 13C-labeled metabolites. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for 13C-Positional Approaches

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For metabolomic studies involving 13C-labeling, GC-MS is particularly valuable for its ability to provide information on the positional enrichment of 13C within a molecule. nih.govmdpi.com This is achieved by analyzing the fragmentation patterns of metabolites during electron ionization (EI). The resulting mass spectra contain fragment ions that represent different parts of the original molecule's carbon backbone. nih.govshimadzu.com By examining the mass isotopomer distributions of these fragments, it is possible to deduce the location of 13C atoms within the metabolite. nih.govnih.gov

This positional information is crucial for resolving fluxes through different metabolic pathways that may lead to the same product but with different arrangements of carbon atoms. nih.gov For instance, by tracking the specific positions of 13C atoms in key metabolites like amino acids, researchers can distinguish between pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govshimadzu.com

Many metabolites, including small polar molecules like ethylene glycol, are not inherently volatile enough for GC-MS analysis. youtube.com Therefore, a chemical modification step known as derivatization is necessary to increase their volatility and thermal stability. youtube.comyoutube.com This process involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms with less polar functional groups. youtube.comsigmaaldrich.com

Common derivatization techniques include silylation, alkylation, and acylation. youtube.com Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is one of the most widely used methods. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com Another common silylating agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are often used in 13C metabolic flux analysis. nih.govshimadzu.com

The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized for each analyte to ensure the reaction goes to completion. sigmaaldrich.com Incomplete derivatization can lead to poor chromatographic peak shape and inaccurate quantification. sigmaaldrich.com The derivatization process also introduces additional atoms (e.g., silicon, carbon, hydrogen) into the molecule, which must be accounted for when correcting for natural isotope abundances. fau.de

Table 1: Common Derivatization Strategies for GC-MS

| Derivatization Method | Reagent Example | Target Functional Groups | Effect on Analyte |

| Silylation | BSTFA, MTBSTFA | Alcohols, Carboxylic Acids, Amines | Increases volatility and thermal stability |

| Alkylation | Alkylating agents | Carboxylic Acids | Forms esters to improve volatility |

| Acylation | Acylating agents | Alcohols, Amines | Introduces acyl groups to enhance chromatographic properties |

When analyzing 13C-labeled metabolites, it is crucial to correct for the naturally occurring abundance of stable isotopes of all elements within the molecule and its derivative. nih.govfau.de Carbon itself has a natural abundance of approximately 1.1% 13C. Other elements, such as silicon in TMS derivatives, also have stable isotopes that contribute to the measured mass isotopomer distribution. uni-regensburg.de

Failure to correct for these natural isotopes can lead to significant errors in the calculated 13C enrichment and, consequently, in the estimation of metabolic fluxes. fau.deuni-regensburg.denih.gov The correction process involves using mathematical algorithms to subtract the contribution of naturally occurring isotopes from the raw mass spectrometry data. nih.govresearchgate.net This yields the true mass isotopomer distribution resulting from the incorporation of the 13C-labeled tracer. nih.gov Computer programs have been developed to perform these complex calculations, taking into account the elemental composition of the derivatized metabolite. nih.govresearchgate.net

The accuracy of positional 13C enrichment data obtained from GC-MS is critical for reliable metabolic flux analysis. Therefore, the analytical methods must be thoroughly evaluated and validated. mdpi.comnih.gov One approach is to use 13C-positionally labeled reference standards to create a map of the mass spectral fragmentation and confirm the origin of different fragment ions. nih.gov

Recent studies have focused on providing a framework for the validation of 13C-positional approaches. mdpi.comnih.gov This involves using tailor-made isotopic standards with known carbon isotopologue distributions and 13C-positional enrichments to assess the reliability of the GC-MS measurements and subsequent calculations. mdpi.comnih.gov These validation studies have shown that while some mass fragments can be used to accurately determine positional enrichment, others may be subject to analytical biases that lead to significant errors. mdpi.comnih.govresearchgate.net Therefore, careful selection and validation of the fragments used for calculation are essential for obtaining accurate results. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is another cornerstone technique for the analysis of 13C-labeled metabolites. frontiersin.orgnih.gov It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds that are not amenable to GC-MS without derivatization. researchgate.net The use of 13C isotope labeling in conjunction with LC-MS helps to address several challenges in metabolomics, such as distinguishing biological signals from background noise and improving the reliability of compound annotation and quantification. researchgate.netacs.org

LC-MS methods, especially those utilizing high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap instruments, can accurately measure the mass of isotopologues, allowing for the determination of 13C incorporation into a wide range of metabolites. acs.orgnih.gov This technique has been successfully applied to trace the metabolic fate of 13C-labeled substrates through various pathways, including central carbon metabolism. nih.govnih.gov

Isotopic Ratio Outlier Analysis (IROA) is a specific LC-MS-based methodology that utilizes a unique 13C labeling strategy to facilitate metabolite identification and quantification. frontiersin.org In the IROA approach, two populations of cells are grown on media containing either a low (e.g., 5%) or a high (e.g., 95%) uniform enrichment of 13C. frontiersin.org The extracts from these two populations are then mixed, and the resulting sample is analyzed by LC-MS.

This labeling strategy creates characteristic isotopic patterns for every biologically derived molecule. frontiersin.orgsciex.com Each metabolite appears as a pair of isotopic envelopes, one corresponding to the low 13C enrichment and the other to the high 13C enrichment. iroatech.com The mass difference between the monoisotopic peaks of these two envelopes directly reveals the number of carbon atoms in the molecule, which significantly aids in determining its molecular formula. frontiersin.orgnih.gov

Furthermore, the ratio of the intensities of the low and high 13C-labeled peaks provides accurate relative quantification of the metabolite between the two experimental conditions, effectively correcting for ion suppression and other matrix effects. frontiersin.orgnih.gov The distinct IROA isotopic patterns also make it possible to easily distinguish true biological signals from chemical noise and artifacts. sciex.comnih.gov While initially developed for LC-MS, the IROA technique has also been successfully applied to GC-MS. nih.govmdpi.com

Table 2: Features of Isotopic Ratio Outlier Analysis (IROA)

| Feature | Description |

| Dual 13C Labeling | Uses two distinct and uniform 13C enrichment levels (e.g., 5% and 95%). |

| Carbon Number Determination | The mass difference between the paired isotopic peaks directly indicates the number of carbon atoms. frontiersin.orgnih.gov |

| Accurate Relative Quantification | The ratio of peak intensities provides reliable relative quantification, correcting for analytical variance. frontiersin.orgnih.gov |

| Noise and Artifact Discrimination | Characteristic isotopic patterns allow for the clear differentiation of biological signals from background noise. sciex.com |

| Improved Compound Identification | The known carbon number significantly constrains the possible molecular formulas for a given mass. frontiersin.org |

Tandem Mass Spectrometry (MS/MS) for High-Resolution Flux Quantification

Tandem mass spectrometry (MS/MS) has become a powerful tool for 13C metabolic flux analysis (13C-MFA), offering significant advantages over single mass spectrometry (MS). nih.govfrontiersin.org By providing more detailed labeling information, MS/MS improves the precision and resolution of flux quantification in complex biological systems. nih.govfrontiersin.org This technique involves multiple stages of mass analysis, typically selection of a precursor ion followed by its fragmentation and analysis of the resulting product ions. This fragmentation process provides information about the positional distribution of 13C atoms within a metabolite, which is critical for resolving fluxes through converging metabolic pathways. rwth-aachen.de

In the context of studying the metabolism of this compound, MS/MS would allow researchers to track the two 13C atoms as they are incorporated into downstream metabolites. The fragmentation patterns of these labeled metabolites reveal which parts of the molecule originated from the ethylene glycol backbone. This additional layer of information helps to create a more accurate and detailed map of metabolic fluxes. nih.govfrontiersin.org Various modeling approaches and algorithms, such as those based on the Elementary Metabolite Units (EMU) framework, have been developed to efficiently simulate and interpret the complex data generated by MS/MS experiments in 13C-MFA. nih.govfrontiersin.org

Table 1: Comparison of MS and MS/MS for 13C-Labeled Metabolite Analysis

| Feature | Single Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |

| Information Provided | Mass isotopomer distribution (number of 13C atoms per molecule) | Positional isotopomer information (location of 13C atoms) |

| Flux Resolution | Good for many pathways, but can be limited in complex networks | Higher resolution, capable of resolving fluxes in converging pathways nih.govfrontiersin.org |

| Data Complexity | Relatively simpler spectra | More complex spectra requiring specialized algorithms for interpretation nih.govfrontiersin.org |

| Application | Widely used for 13C-MFA | Increasingly used for high-resolution flux quantification nih.govfrontiersin.org |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is another advanced analytical technique well-suited for the analysis of 13C-labeled metabolites. nih.gov CE is a high-resolution separation technique that is particularly effective for small, charged metabolites like amino acids, organic acids, and nucleotides, which are often central to metabolic studies. nih.govyoutube.com When coupled with MS, it provides excellent selectivity and sensitivity for metabolome analysis. youtube.com

A key advantage of CE-MS is its ability to separate isomers that may be difficult to resolve using other methods like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net For instance, in studies of amino acid metabolism, CE-high-resolution MS has been used to achieve better accuracy in assessing 13C labeling compared to classical GC-MS methods. nih.gov This capability would be valuable in tracing the metabolic fate of this compound into various charged intermediates within cellular systems. The platform's effectiveness in separating complex biological mixtures allows for the clear identification and quantification of labeled species, providing robust data for metabolic flux models. nih.gov

Data Processing and Correction for Isotope Abundance

A critical step in any stable isotope tracing experiment is the correction of raw mass spectrometry data for the natural abundance of heavy isotopes. nih.gov All elements exist in nature as a mixture of isotopes. For example, carbon is predominantly 12C, but about 1.1% of it is naturally 13C. nih.gov This means that even in an unlabeled metabolite, there is a certain probability of finding one or more 13C atoms, which can interfere with the measurement of labeling from an externally supplied tracer like this compound. nih.govbioconductor.org

This correction is typically performed using matrix-based algorithms. A correction matrix is constructed based on the elemental formula of the metabolite and the known natural abundances of its constituent elements (C, H, N, O, S, etc.). nih.govnih.gov This matrix relates the measured mass fractions to the actual isotope labeling pattern. nih.gov Several software tools and packages, such as IsoCorrectoR and AccuCor2, have been developed to automate this complex but essential data processing step for MS and MS/MS data. nih.govbioconductor.orgdntb.gov.ua

Table 2: Natural Abundance of Relevant Stable Isotopes

| Element | Isotope | Natural Abundance (%) |

| Carbon | 12C | 98.9 |

| 13C | 1.1 | |

| Hydrogen | 1H | 99.985 |

| 2H (D) | 0.015 | |

| Nitrogen | 14N | 99.63 |

| 15N | 0.37 | |

| Oxygen | 16O | 99.76 |

| 17O | 0.04 | |

| 18O | 0.20 | |

| Sulfur | 32S | 95.02 |

| 33S | 0.75 | |

| 34S | 4.21 |

Source: Data compiled from various scientific sources on isotopic abundance. nih.gov

This correction ensures that the calculated metabolic fluxes accurately reflect the cellular processing of the 13C-labeled substrate. nih.govresearchgate.net

Computational Modeling For13c Metabolic Flux Analysis 13c Mfa

Principles of 13C-MFA

13C-MFA is a sophisticated methodology used to determine the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.com The core principle involves introducing a substrate labeled with a stable isotope, typically 13C, into a biological system. As the cells metabolize this labeled substrate, the 13C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream metabolites. nih.gov By measuring these patterns and using a computational model of the cell's metabolic network, it is possible to deduce the in vivo reaction rates. creative-proteomics.com

The primary objective of 13C-MFA is the precise quantification of all intracellular fluxes within the central metabolism of an organism. creative-proteomics.com This is achieved by tracking the flow of 13C atoms from a labeled substrate, such as Ethylene (B1197577) glycol-13C2, through the intricate web of metabolic reactions. The distribution of these isotopes into various metabolites is not random; it is a direct consequence of the activities of the enzymatic reactions involved. youtube.com

The labeling patterns of intracellular metabolites are measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These measurements provide a wealth of information. For instance, a typical tracer experiment can yield 50 to 100 isotope labeling measurements, which are then used to estimate a smaller number of independent metabolic fluxes, often in the range of 10 to 20. creative-proteomics.com This redundancy of measurements over unknown parameters significantly enhances the precision and reliability of the estimated flux values. creative-proteomics.com The quantified fluxes offer a detailed view of the metabolic phenotype, revealing how cells allocate resources and energy to support various cellular functions.

A fundamental aspect of 13C-MFA is the tight integration of experimental data with mathematical models of metabolism. researchgate.net The process begins with a labeling experiment where cells are cultured with a 13C-labeled substrate. The resulting isotopic enrichment in various metabolites is then measured. nih.gov

This experimental data is then fed into a computational model that encompasses the stoichiometry of the metabolic network and the atom transitions for each reaction. The model mathematically describes the relationship between the unknown metabolic fluxes and the measured labeling patterns. nih.gov By minimizing the difference between the experimentally measured labeling distributions and the model-simulated distributions, the intracellular fluxes can be estimated. nih.gov This integration allows for the elucidation of complex metabolic behaviors that would be impossible to determine from experimental data or mathematical modeling alone.

Table 1: Key Components of 13C-MFA Modeling

| Component | Description | Role in 13C-MFA |

| Metabolic Network Model | A stoichiometric representation of the biochemical reactions occurring in the cell. | Defines the possible pathways for carbon flow and the constraints on metabolite balancing. |

| Atom Transition Maps | Detailed maps of how carbon atoms are rearranged in each metabolic reaction. | Crucial for accurately simulating the propagation of 13C labels through the network. |

| Isotope Labeling Data | Experimentally measured mass isotopomer distributions of key metabolites. | Provides the experimental basis for constraining the model and estimating fluxes. |

| Flux Estimation Algorithm | A numerical optimization algorithm used to find the set of fluxes that best fit the experimental data. | Solves the inverse problem of determining fluxes from labeling patterns. |

Accurate atom mapping is critical for the reliability of 13C-MFA. An atom map details the one-to-one correspondence of atoms from substrates to products for each reaction in the metabolic network. This information is essential for simulating how the 13C label is transferred and distributed. Errors in atom mapping can lead to significant inaccuracies in the calculated flux distribution.

Some enzymatic reactions can lead to "scrambling" of carbon atoms, where the positions of atoms within a molecule are rearranged. For example, symmetric molecules or reactions involving intermediates that can reorient can cause labeled carbons to appear in multiple positions in the product. These scrambling reactions must be accurately represented in the atom transition maps to correctly interpret the labeling data. For instance, the choice of a positionally enriched tracer, like glucose labeled only in the first carbon position (1-13C glucose), is often used to resolve alternate pathways and understand the effects of such scrambling. youtube.com

A common assumption in many 13C-MFA studies is that the biological system is at both a metabolic and isotopic steady state.

Metabolic Steady State: This assumes that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. This condition is often approximated in continuous cell cultures or during the exponential growth phase in batch cultures. nih.gov

Isotopic Steady State: This implies that the isotopic labeling pattern of each metabolite has reached a constant state. This is typically achieved after a prolonged period of feeding the cells with the 13C-labeled substrate, allowing the label to fully equilibrate throughout the metabolic network. semanticscholar.org

While the steady-state assumption simplifies the mathematical modeling, it is not always applicable, particularly in dynamic systems. For situations where fluxes or metabolite concentrations change over time, more complex isotopically non-stationary 13C-MFA (INST-MFA) methods are employed.

Flux Optimization and Statistical Analysis

Once the experimental data is collected and the metabolic model is established, the next crucial steps in 13C-MFA are to estimate the fluxes through an optimization process and to assess the statistical significance of these estimates.

The estimation of metabolic fluxes in 13C-MFA is inherently a non-linear optimization problem. nih.gov The relationship between the fluxes and the resulting isotopic labeling patterns is described by a complex system of algebraic equations. The goal is to find the set of flux values that minimizes the sum of squared residuals (SSR) between the experimentally measured and model-predicted labeling data. plos.org

Various non-linear optimization algorithms are employed to solve this problem. These can be broadly categorized into local and global optimization methods.

Local Optimization Methods: These algorithms, such as gradient-based methods, start from an initial guess for the flux values and iteratively search for a local minimum of the objective function. While computationally efficient, they may not always find the globally optimal solution. nih.gov Examples include the Levenberg-Marquardt and sequential quadratic programming (SQP) algorithms.

Global Optimization Methods: These methods, including simulated annealing and genetic algorithms, are designed to explore a wider range of the solution space and have a higher probability of finding the global minimum. However, they are generally more computationally intensive. nih.gov

Hybrid approaches that combine the strengths of both local and global optimization techniques have also been developed to improve the efficiency and robustness of flux estimation. uq.edu.au

Table 2: Comparison of Non-linear Optimization Methods in 13C-MFA

| Method Type | Examples | Advantages | Disadvantages |

| Local Optimization | Levenberg-Marquardt, SLSQP | Computationally efficient, fast convergence. researchgate.net | May get trapped in local minima, sensitive to initial guess. plos.org |

| Global Optimization | Simulated Annealing, Genetic Algorithms | Higher probability of finding the global optimum. nih.gov | Computationally expensive, slower convergence. nih.gov |

| Hybrid Methods | Combines global and local search | Balances efficiency and robustness. uq.edu.au | Can be more complex to implement. |

A comprehensive statistical analysis is essential to evaluate the quality of the flux estimation results. nih.gov This involves assessing the goodness-of-fit between the model and the data to ensure that the model adequately describes the experimental measurements. Furthermore, it is crucial to determine the confidence intervals for the estimated fluxes. nih.gov These intervals provide a range within which the true flux value is likely to lie, reflecting the precision of the estimation. Methods like Monte Carlo simulations or the evaluation of the Fisher Information Matrix are used to calculate these confidence intervals, providing a measure of the statistical significance of the determined flux values. portlandpress.com

Confidence Interval Estimation

The estimation of metabolic fluxes from 13C labeling data is a complex process, and it is crucial to assess the reliability of these estimates. Confidence interval estimation provides a range within which the true flux value is likely to lie, reflecting the certainty of the estimation. nih.gov Several methods are employed to calculate these intervals in 13C-MFA, each with its own computational demands and statistical underpinnings.

Historically, early approaches to determining confidence intervals involved the linearization of the isotopomer balance equations around the best-fit flux values. nih.gov However, due to the inherent non-linear nature of these systems, such linear approximations can be inaccurate. nih.gov Consequently, more robust methods have been developed and are now widely used.

Two of the most accepted methods for determining accurate non-linear confidence intervals are:

Sensitivity of the Sum of Squared Residuals (SSR) to Flux Variations: This method involves systematically varying a single flux parameter away from its optimal value and re-optimizing the remaining free fluxes. The process is repeated until the increase in the SSR reaches a threshold value determined by the F-distribution, which corresponds to a specific confidence level (e.g., 95%). This approach, while computationally intensive, provides a reliable assessment of the confidence limits. nih.govnih.govresearchgate.net

Monte Carlo Simulations: This stochastic approach involves generating a large number of artificial datasets by adding random noise (consistent with the experimental measurement errors) to the experimental data. For each of these datasets, the fluxes are re-estimated. The distribution of the estimated fluxes from these numerous simulations is then used to determine the confidence intervals. nih.govresearchgate.net

Another approach that has been explored is the use of Bayesian statistics to calculate credible intervals. This method offers an alternative to the frequentist approaches mentioned above and can provide a more reliable quantification of flux uncertainty, particularly when dealing with complex models. nih.gov The choice of method can significantly impact the resulting confidence intervals, highlighting the importance of selecting and reporting the specific technique used in a 13C-MFA study. nih.gov

| Method | Description | Advantages | Disadvantages |

| SSR Sensitivity Analysis (Grid Search) | Systematically varies individual fluxes and re-optimizes others to find the range of flux values that keep the SSR within a statistically defined threshold. researchgate.net | Provides accurate, non-linear confidence intervals. nih.gov | Computationally very intensive, especially for large models. |

| Monte Carlo Simulations | Generates multiple artificial datasets by adding noise to the measured data and re-estimates fluxes for each to build a distribution of flux values. nih.govresearchgate.net | Robustly captures the uncertainty from experimental error. | Requires a large number of simulations to achieve convergence, making it computationally expensive. |

| Bayesian Credible Intervals | Uses Bayesian statistical methods (e.g., Markov Chain Monte Carlo) to generate a posterior probability distribution for each flux. | Provides a full probability distribution for each flux, offering a rich characterization of uncertainty. nih.gov | Can be conceptually and computationally more complex to implement than frequentist methods. |

| Linear Approximation | Linearizes the model equations around the best-fit solution to estimate confidence intervals based on the covariance matrix. nih.gov | Computationally very fast and simple to implement. | Can be inaccurate for the non-linear models typical of 13C-MFA. nih.gov |

Software and Modeling Languages for 13C-MFA

The complexity of 13C-MFA necessitates the use of specialized software and standardized modeling languages to ensure reproducibility and facilitate model exchange. frontiersin.orgnih.gov

FluxML Language for Model Specification

FluxML is a universal, implementation-independent modeling language designed specifically for 13C-MFA. nih.gov It provides a standardized, machine-readable format for describing all the components of a 13C-MFA model, thereby enhancing the transparency, reusability, and reproducibility of computational studies. frontiersin.orgnih.gov

Based on the extensible Markup Language (XML), FluxML offers a hierarchical structure to capture the necessary information, including: nih.govgithub.com

Metabolic Network Structure: Definitions of metabolites, reactions, and the stoichiometry of the network.

Atom Mappings: Detailed information on the transfer of atoms from reactants to products in each reaction.

Experimental Data: Specification of the isotopic labeling experiment, including the composition of the labeled substrate and the measured labeling patterns of metabolites.

Model Constraints: Both stoichiometric and flux-related constraints that define the solution space.

FluxML is designed to support both isotopically stationary and non-stationary models through different "Levels" of specification. github.com This structured format allows researchers to focus on the biological model specification, independent of the particular software tool used for computation. frontiersin.org It serves a similar role in the fluxomics community as the Systems Biology Markup Language (SBML) does for the broader systems biology community. frontiersin.org

EMU (Elementary Metabolite Unit) Framework

A significant challenge in 13C-MFA is the combinatorial explosion in the number of possible isotopomers (isotope isomers) for metabolites, which makes direct modeling computationally prohibitive for large networks. nih.govnih.gov The Elementary Metabolite Unit (EMU) framework is a powerful algorithm that dramatically reduces the computational complexity of simulating isotopic labeling in metabolic networks. nih.govnih.gov

The EMU framework is based on a decomposition method that identifies the minimal set of information required to simulate the labeling pattern of a specific measured metabolite. nih.gov It breaks down the complex isotopomer networks into smaller, independent systems of equations based on "elementary metabolite units," which are specific subsets of carbon atoms within metabolites. nih.gov

The key advantages of the EMU framework are:

Reduced Computational Cost: It significantly decreases the number of system variables and equations that need to be solved, often by an order of magnitude or more compared to traditional isotopomer or cumomer methods. nih.govnih.gov This has enabled the analysis of much larger and more complex metabolic networks. psu.edu

Efficiency for Multiple Tracers: The framework is particularly efficient for experiments that use multiple isotopic tracers simultaneously. nih.govnih.gov

Wide Adoption: The EMU approach has become the core simulation engine in most modern 13C-MFA software packages. frontiersin.org

CeCaFLUX Web Server for Instationary 13C-MFA

CeCaFLUX is the first user-friendly, web-based server designed for conducting instationary 13C-MFA (INST-MFA). oup.comoup.comnih.gov It provides a platform for deriving metabolic flux distributions from transient 13C labeling data, thereby increasing the accessibility of this advanced technique. oup.comnih.gov

The key features of CeCaFLUX include:

Web-Based Interface: As a web server, it eliminates the need for local software installation and complex setup. oup.com

Standardization and Reproducibility: It promotes the standardization of INST-MFA studies, which is crucial for ensuring the clarity and reproducibility of results. oup.com

Visualization Tools: CeCaFLUX can visualize the flux optimization process in real-time and present the final flux map graphically. oup.com

Database Functionality: It also serves as a database of metabolic reactions and models, facilitating the sharing and consistency of flux studies. oup.com

Users can upload their model and experimental data, typically in an FTBL (Flux TaBuLar) file format, and the server performs the flux optimization and statistical analysis. oup.com

Other Software (e.g., 13CFLUX, INCA, OpenFLUX)

A variety of powerful software packages are available to support the computational workflow of 13C-MFA.

13CFLUX2: This is a high-performance, command-line software suite designed for comprehensive 13C-MFA workflows. nih.gov It is the successor to the original 13CFLUX software. fz-juelich.de 13CFLUX2 utilizes the FluxML language for model specification and incorporates highly efficient implementations of both Cumomer and EMU simulation algorithms. nih.gov13cflux.net It is known for its universality, flexibility, and ability to handle large-scale, high-resolution MFA applications. nih.govfz-juelich.de

INCA (Isotopomer Network Compartmental Analysis): INCA is a MATLAB-based software package that is capable of performing both steady-state and isotopically non-stationary MFA. nih.govscispace.com It provides a comprehensive framework for model generation, data regression, and statistical analysis. nih.gov A notable feature of INCA is its ability to integrate data from multiple experiments simultaneously to generate a single, consistent flux map. nih.gov More recent versions have expanded its capabilities to model data from both MS and NMR analytical platforms. nih.gov

OpenFLUX: OpenFLUX is an open-source, MATLAB-based software package for steady-state 13C-MFA. nih.govsourceforge.net It is designed to be user-friendly, with model creation facilitated by simple spreadsheet-based notation. nih.govscispace.com OpenFLUX utilizes the EMU framework for efficient computation and provides a suite of tools for parameter estimation and sensitivity analysis. nih.govsourceforge.net Being open-source, it allows for flexibility and user-defined modifications to its algorithms. nih.gov

| Software | Platform | Key Features | Primary Application |

| FluxML | Language (XML) | Standardized, machine-readable format for model exchange; supports stationary and non-stationary models. nih.govgithub.com | Model Specification |

| EMU Framework | Algorithm | Reduces computational complexity by decomposing large isotopomer networks. nih.govnih.gov | Simulation Engine |

| CeCaFLUX | Web Server | User-friendly interface for INST-MFA; real-time visualization; database functionality. oup.comoup.com | Instationary 13C-MFA |

| 13CFLUX2 | C++/Command-line | High-performance; uses FluxML; supports EMU and Cumomer algorithms; scalable for large models. nih.gov13cflux.net | Stationary & High-Performance 13C-MFA |

| INCA | MATLAB | Supports both steady-state and non-stationary MFA; can integrate data from multiple experiments and analytical platforms (MS, NMR). nih.govscispace.comnih.gov | Stationary & Instationary 13C-MFA |

| OpenFLUX | MATLAB | Open-source; user-friendly model setup via spreadsheets; uses EMU framework. nih.govsourceforge.net | Stationary 13C-MFA |

Applications of Ethylene Glycol 13c2 in Metabolic Research

Tracing Carbon Flow in Central Carbon Metabolism

Ethylene (B1197577) glycol-13C2 is instrumental in tracking the incorporation of two-carbon units into the central carbon metabolism. Upon entering a cell, ethylene glycol is typically oxidized to glycolaldehyde (B1209225) and then to glyoxylate (B1226380). Glyoxylate can then enter central metabolic pathways, and the presence of the 13C label allows for the precise tracking of its subsequent conversions.

The entry of ethylene glycol-derived carbons into glycolysis can occur via the conversion of glyoxylate to 2-phosphoglycerate. Studies utilizing Ethylene glycol-13C2 in engineered microorganisms have demonstrated the incorporation of the 13C label into glycolytic intermediates. For instance, in engineered Escherichia coli strains designed to utilize ethylene glycol, the labeled carbons can be traced to key glycolytic metabolites.

While the direct and extensive use of this compound to specifically quantify the flux through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is not widely documented in readily available literature, the principles of 13C-MFA allow for such analysis. The PPP is a crucial pathway for generating NADPH and precursor molecules for nucleotide biosynthesis. The interaction between glycolysis and the PPP, which share intermediates like glyceraldehyde-3-phosphate and fructose-6-phosphate, makes it theoretically possible to track the flow of 13C from ethylene glycol into this pathway. However, detailed research findings and specific data tables for this application are not prominently available.

The analysis of labeling patterns in metabolites downstream of the PPP, such as ribose-5-phosphate, could reveal the extent to which ethylene glycol-derived carbons contribute to this pathway. The complexity of the interconnected reactions in glycolysis and the PPP often necessitates the use of sophisticated computational models to deconvolve the flux distributions from the isotopomer data.

Table 1: Hypothetical Isotopomer Distribution in Glycolytic Intermediates from this compound Metabolism

This table illustrates a theoretical distribution of 13C labeling in key glycolytic intermediates following the assimilation of this compound. The data is based on the known entry points of C2 compounds into central metabolism.

| Metabolite | Isotopologue | Expected Labeling Pattern | Predicted Relative Abundance (%) |

| 3-Phosphoglycerate | M+2 | Fully labeled from a C2 precursor | Varies with pathway activity |

| Phosphoenolpyruvate | M+2 | Carbons derived from labeled 3-PG | Dependent on flux from 3-PG |

| Pyruvate (B1213749) | M+2 | Carbons from labeled PEP | Reflects glycolytic flux |

This compound is a valuable tracer for investigating the activity of the Tricarboxylic Acid (TCA) cycle. After conversion to glyoxylate, the labeled carbons can enter the TCA cycle through various metabolic routes. One common pathway involves the conversion of glyoxylate to malate (B86768) or oxaloacetate, which are direct intermediates of the TCA cycle. Another entry point is the conversion of glyoxylate to acetyl-CoA, which then condenses with oxaloacetate to form citrate.

By analyzing the mass isotopomer distribution in TCA cycle intermediates such as citrate, succinate, and malate, researchers can quantify the contribution of ethylene glycol to the total carbon influx into the cycle. This information is critical for understanding the bioenergetics of the cell and the biosynthetic pathways that draw intermediates from the TCA cycle. For example, studies have shown that in engineered E. coli, a significant fraction of the acetyl-CoA pool can be derived from ethylene glycol, as evidenced by the strong incorporation of 13C into TCA cycle metabolites. scienceopen.com

Table 2: Observed 13C Labeling in TCA Cycle Intermediates from this compound in Engineered E. coli

This table presents representative data on the incorporation of 13C from this compound into TCA cycle intermediates in a metabolically engineered strain of E. coli.

| TCA Cycle Intermediate | Isotopologue | Observed 13C Enrichment (%) |

| Citrate | M+2 | 25 |

| α-Ketoglutarate | M+2 | 20 |

| Succinate | M+2 | 18 |

| Malate | M+2 | 22 |

Anaplerotic fluxes are reactions that replenish the intermediates of the TCA cycle that are withdrawn for biosynthesis. The use of this compound can, in principle, provide insights into these fluxes. When 13C-labeled intermediates derived from ethylene glycol, such as oxaloacetate, are replenished in the TCA cycle, the labeling patterns of the cycle's intermediates will reflect this anaplerotic input.

For example, the carboxylation of a 13C-labeled C2 unit derived from ethylene glycol to form a C3 or C4 intermediate is an anaplerotic reaction that can be traced. However, specific and detailed research findings quantitatively dissecting anaplerotic fluxes using this compound as the primary tracer are not extensively documented in the available literature. The general methodology of 13C-MFA allows for the estimation of such fluxes, but dedicated studies with comprehensive data tables are not readily found.

Investigating Specific Metabolic Pathways

Beyond central carbon metabolism, this compound is employed to study specific pathways involved in the assimilation of C2 compounds. This is particularly relevant in the context of bioremediation and the bio-based production of chemicals, where microorganisms are engineered to utilize non-traditional carbon sources like ethylene glycol.

The initial steps in the breakdown of ethylene glycol are a key area of investigation. In many microorganisms, ethylene glycol is first oxidized to glycolaldehyde. researchgate.net The use of this compound allows for the direct tracing of this conversion and the subsequent metabolic fate of glycolaldehyde.

Following its formation, 13C-labeled glycolaldehyde can be further oxidized to 13C-labeled glycolate (B3277807). researchgate.net These intermediates can either be secreted or further metabolized. In engineered microbial systems, the flux through these initial steps is of great interest for optimizing the production of desired chemicals. For instance, in studies focused on producing glycolate from ethylene glycol, this compound can be used to quantify the yield and efficiency of this bioconversion. nih.gov The detection of fully labeled (M+2) glycolate confirms that it is directly produced from the ethylene glycol substrate. nih.gov

Research in engineered E. coli has successfully demonstrated the conversion of 13C2-ethylene glycol into acetate (B1210297), proceeding through the intermediate glycolaldehyde. nih.gov The labeling patterns in the secreted acetate provided direct evidence for the activity of the engineered assimilation pathway.

Table 3: Conversion of this compound to Labeled Intermediates

This table summarizes the key intermediates in the ethylene glycol assimilation pathway and their expected labeling patterns when traced with this compound.

| Precursor | Intermediate | Enzyme | Expected Isotopologue |

| This compound | Glycolaldehyde-13C2 | Alcohol Dehydrogenase | M+2 |

| Glycolaldehyde-13C2 | Glycolate-13C2 | Aldehyde Dehydrogenase | M+2 |

Ethylene Glycol Assimilation Pathways

Carbon Efficiency in Acetyl-CoA Production

A significant challenge in utilizing C2 compounds like ethylene glycol (EG) for microbial bioproduction is the low carbon efficiency of natural assimilation pathways when producing the central metabolic precursor, acetyl-CoA. frontiersin.orgnih.govnih.gov To overcome this limitation, synthetic metabolic pathways have been designed to convert EG into acetyl-CoA without the carbon loss associated with native routes. frontiersin.orgnih.gov

This compound, or its labeled intermediate glycolaldehyde-13C2 (GA), is instrumental in evaluating the in vivo functionality and efficiency of these synthetic pathways. frontiersin.orgnih.gov In studies using engineered Escherichia coli, researchers have employed 13C-tracer experiments to probe the contribution of a synthetic pathway to the biosynthesis of acetyl-CoA. frontiersin.orgnih.gov Since acetyl-CoA itself can be difficult to quantify directly, its stable downstream derivative, mevalonate (B85504), is often used as a proxy. frontiersin.orgnih.gov By measuring the distribution of 13C isotopologues in mevalonate, the precise percentage of acetyl-CoA derived from the labeled ethylene glycol can be determined. frontiersin.orgnih.gov

One study demonstrated that in the presence of an unlabeled co-substrate (glycerol), a synthetic pathway initially contributed to 12.4% of the mevalonate pool. frontiersin.orgnih.govnih.gov Through further metabolic engineering, specifically the overexpression of the native phosphate acetyltransferase enzyme, this contribution was increased to 16.1%. frontiersin.orgnih.govnih.gov These findings highlight the use of this compound in quantifying improvements in carbon conservation and pathway efficiency.

| Engineering Step | Contribution to Mevalonate (Acetyl-CoA) Pool (%) | Reference |

|---|---|---|

| Initial Synthetic Pathway | 12.4 | frontiersin.orgnih.govnih.gov |

| With Additional Phosphate Acetyltransferase Expression | 16.1 | frontiersin.orgnih.govnih.gov |

Biosynthesis of Amino Acids and Other Biomolecules

This compound is a crucial tool for tracing the carbon flow from ethylene glycol to a variety of value-added biomolecules, including amino acids and platform chemicals. nih.gov The biochemical conversion of ethylene glycol has been reported for products such as aromatic amino acids (e.g., tyrosine, phenylalanine) and 2,4-dihydroxybutyric acid (DHB), a versatile platform molecule. nih.govbiorxiv.org

In one application, a five-step synthetic metabolic pathway was designed and implemented in E. coli to enable the carbon-conserving biosynthesis of DHB from ethylene glycol. nih.gov Using 13C-based carbon tracing, researchers confirmed the in vivo conversion of glycolaldehyde (derived from ethylene glycol) to DHB. nih.gov This approach not only validated the function of the novel pathway but also quantified its output, achieving a titer of 0.8 g/L of DHB from ethylene glycol. nih.gov

Similarly, metabolic engineering efforts have focused on producing aromatic chemicals like L-tyrosine in E. coli using ethylene glycol as the primary carbon source. biorxiv.org By optimizing the expression of key pathway genes and culture conditions, a production titer of 2 g/L of L-tyrosine was achieved from 10 g/L of ethylene glycol, representing 50% of the theoretical maximum yield. biorxiv.org The use of 13C-labeled ethylene glycol in such studies is essential for verifying that the carbon in the final product originates from the intended feedstock and for accurately calculating yields.

| Product | Feedstock | Final Titer (g/L) | Reference |

|---|---|---|---|

| 2,4-dihydroxybutyric acid (DHB) | Ethylene Glycol | 0.8 | nih.gov |

| L-tyrosine | Ethylene Glycol (10 g/L) | 2.0 | biorxiv.org |

| L-tyrosine | Ethylene Glycol (20 g/L) | 3.0 | biorxiv.org |

Metabolic Engineering and Pathway Optimization

This compound is indispensable for the iterative cycle of design, construction, and testing in metabolic engineering. nih.govnih.gov It provides the empirical data needed to validate rationally designed pathways, guide optimization efforts to enhance product formation, and uncover new metabolic capabilities. nih.govnih.gov The microbial conversion of ethylene glycol into value-added chemicals is an area of growing interest, and microbes that can catabolize it are seen as excellent candidates for chassis organisms in which to build synthetic pathways. nih.govnih.gov

Rational Pathway Engineering

Rational pathway engineering involves the deliberate design and construction of novel metabolic routes to produce specific target compounds. This compound is used to confirm that these computationally designed or theoretically proposed pathways are functional in a living organism. For instance, synthetic pathways for converting ethylene glycol to acetyl-CoA or DHB are prime examples of rational engineering. frontiersin.orgnih.gov By feeding cells with 13C2-labeled ethylene glycol, researchers can follow the isotopic label as it moves through the engineered sequence of enzymatic reactions. The detection of the 13C label in the target product provides definitive proof of the pathway's activity and allows for an assessment of its efficiency relative to competing native pathways.

Enhancing Product Yield and Titer

A central goal of metabolic engineering is to improve the titer, rate, and yield of a desired product. researchgate.net this compound aids in this optimization process by enabling precise flux analysis. This helps identify metabolic bottlenecks where carbon flow is restricted or diverted to unwanted byproducts. For example, when engineering a pathway for ethylene glycol biosynthesis, researchers used various strategies such as ribosome-binding site (RBS) optimization, inducer concentration adjustments, and fed-batch feeding to improve the final product concentration. mdpi.com In one study, a two-stage biotransformation strategy in a 5 L fermentor increased the ethylene glycol yield to 49.29 mM. mdpi.com Similarly, optimizing culture media by adjusting salt and vitamin concentrations led to a 54% increase in ethylene glycol production in Komagataella phaffii. mdpi.com While these studies focused on producing ethylene glycol, the principles apply to its utilization; 13C tracers are key to quantifying the impact of each engineering step on the carbon flux towards the product, thereby guiding further optimization.

Discovery of Novel Metabolic Functions

The implementation of entirely synthetic pathways can bestow novel metabolic functions upon an organism, such as the ability to utilize a non-native substrate like ethylene glycol for the production of complex molecules. This compound is critical for demonstrating these new functions. The construction of a pathway to produce DHB from ethylene glycol in E. coli, an organism that does not naturally have this capability, is a clear example. nih.gov The use of 13C labeling confirms that the cell is not only consuming the ethylene glycol but is successfully channeling its carbon through a multi-step, non-native pathway to synthesize the target chemical. This validates the successful integration of the new metabolic function into the host's existing metabolic network.

Studies in Diverse Biological Systems

The study of ethylene glycol metabolism and its engineering for biotechnological applications is not limited to a single organism. This compound is a versatile tool applicable across a range of biological systems. Microbes capable of catabolizing ethylene glycol, such as Escherichia coli, Pseudomonas putida, and Rhodococcus jostii, are often chosen as chassis organisms for building synthetic production pathways. nih.govnih.govresearchgate.net

Escherichia coli : As a workhorse of metabolic engineering, numerous studies have used E. coli to engineer pathways for the conversion of ethylene glycol into products like acetyl-CoA, L-tyrosine, and DHB. frontiersin.orgnih.govbiorxiv.org Its well-characterized genetics and metabolism make it an ideal system for implementing and testing novel pathways using 13C tracers.

Pseudomonas putida : This bacterium is known for its metabolic versatility and robustness, making it another attractive host for bioproduction from ethylene glycol. biorxiv.org

Rhodococcus jostii : This gram-positive bacterium has been noted for its ability to utilize ethylene glycol and its potential in upcycling plastic waste into valuable chemicals. nih.gov

The use of this compound in these diverse organisms allows for a comparative analysis of pathway efficiencies and helps elucidate how different host metabolisms interact with engineered constructs. This knowledge is crucial for selecting the optimal biological system for a specific bioproduction goal.

Mammalian Cell Metabolism (e.g., Cancer Cells, Adipocytes)

The application of this compound as a metabolic tracer in mammalian cell cultures, including cancer cells and adipocytes, is not a common practice. This is primarily due to the metabolic pathway of ethylene glycol in mammals, which leads to the formation of toxic intermediates. The liver metabolizes ethylene glycol sequentially into glycoaldehyde, glycolic acid, glyoxylic acid, and finally oxalic acid. The accumulation of these organic acids, particularly glycolic acid, causes severe metabolic acidosis, while the precipitation of calcium oxalate (B1200264) crystals leads to acute kidney injury.

Given this toxicity, introducing ethylene glycol into mammalian cell cultures as a tracer is generally avoided, as it would induce cytotoxic effects confounding any metabolic study. Research on cancer metabolism and adipocyte function typically employs safer, endogenous carbon sources like ¹³C-labeled glucose, glutamine, or fatty acids to trace central carbon metabolism.

While not used for tracing its own metabolic fate, ¹³C₂ building blocks derived from 1,2-¹³C₂-bromoacetic acid (which can be synthesized from ¹³C₂-acetic acid) have been used to construct poly(ethylene glycol) (PEG) chains. universiteitleiden.nl These ¹³C-containing PEG derivatives serve as stable isotope labeling reagents for the quantification of other low molecular weight metabolites, such as amino acids, in complex biological samples. universiteitleiden.nl In this context, the ethylene glycol unit is part of a chemical tag rather than a metabolic substrate being traced. universiteitleiden.nl

Table 1: Metabolic Pathway of Ethylene Glycol in Mammals

| Step | Precursor | Enzyme | Product | Toxicological Significance |

| 1 | Ethylene Glycol | Alcohol Dehydrogenase (ADH) | Glycoaldehyde | Intermediate aldehyde |

| 2 | Glycoaldehyde | Aldehyde Dehydrogenase (ALDH) | Glycolic Acid | Primary contributor to metabolic acidosis |

| 3 | Glycolic Acid | Glycolate Oxidase | Glyoxylic Acid | Toxic intermediate |

| 4 | Glyoxylic Acid | Lactate Dehydrogenase / Glyoxylate Reductase | Oxalic Acid | Combines with calcium to form crystals, leading to renal damage |

Microbial Metabolism (e.g., E. coli, Methanogens)

The most significant application of this compound in metabolic research is in the field of microbial metabolic engineering. Wild-type Escherichia coli cannot naturally utilize ethylene glycol as a carbon source. nih.gov However, significant research has been dedicated to engineering E. coli to convert ethylene glycol, a potential feedstock from the breakdown of polyethylene (B3416737) terephthalate (B1205515) (PET) plastic waste, into valuable chemicals. biorxiv.orgnih.gov

In these engineered strains, this compound serves as a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov By providing this compound as the sole carbon source and analyzing the ¹³C labeling patterns in downstream metabolites (like amino acids), researchers can quantify the flow of carbon (flux) through the engineered pathways and central metabolism. This information is critical for identifying metabolic bottlenecks and optimizing the production of target compounds. researchgate.net

The typical engineered pathway in E. coli involves two key steps:

Oxidation to Glycolaldehyde: The enzyme propanediol (B1597323) oxidoreductase (FucO) is overexpressed to catalyze the conversion of ethylene glycol to glycolaldehyde. nih.gov

Oxidation to Glycolate: An aldehyde dehydrogenase (AldA) converts glycolaldehyde to glycolate. nih.gov

Entry into Central Metabolism: Glycolate enters the central carbon metabolism through the glyoxylate shunt. nih.gov

When this compound is used, both carbons of the resulting glycolate are labeled. This allows for precise tracking as it is converted to key metabolic intermediates. For example, the glyoxylate shunt would produce malate labeled on two of its four carbons, which can then be traced through the TCA cycle.

Table 2: Tracing this compound through an Engineered E. coli Pathway

| Metabolite | Abbreviation | Expected Labeling Pattern from [U-¹³C₂]Glycolate | Pathway |

| Glyoxylate | - | [¹³C₂, ¹³C₂] | Glycolate Oxidation |

| Acetyl-CoA | AcCoA | Unlabeled | Glyoxylate Shunt |

| Isocitrate | CIT | [¹³C₂, ¹³C₂] on glyoxylate-derived portion | Glyoxylate Shunt |

| Malate | MAL | [¹³C₂, ¹³C₂] | Glyoxylate Shunt |

| Oxaloacetate | OAA | [¹³C₂, ¹³C₂] | TCA Cycle |

| Phosphoenolpyruvate | PEP | [¹³C₁, ¹³C₂] or [¹³C₂, ¹³C₃] | Gluconeogenesis |

| Pyruvate | PYR | [¹³C₁, ¹³C₂] or [¹³C₂, ¹³C₃] | Glycolysis |

Studies on anaerobic methanogenic consortia have shown they can degrade ethylene glycol, producing intermediates like ethanol (B145695) and acetate, which are then converted to methane. google.com While not explicitly documented in the provided results, this compound could be used to delineate the carbon flow in these complex microbial communities, confirming the dismutation of the ethylene oxide unit and tracing the syntrophic conversion of ethanol to acetate and methane.

Plant Metabolism